Product packaging for 4-ethyl-1H-pyrrolo[3,2-c]pyridine(Cat. No.:CAS No. 1140240-24-9)

4-ethyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1507338
CAS No.: 1140240-24-9
M. Wt: 146.19 g/mol
InChI Key: GBAJCCMNCVYTNC-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Fused Heterocycles in Medicinal Chemistry and Organic Synthesis

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry and organic synthesis, forming the structural core of a vast array of pharmaceuticals and biologically active molecules. medsci.cnnih.govacs.org Their prevalence is underscored by the fact that a significant percentage of FDA-approved drugs contain at least one nitrogen heterocycle. tandfonline.com The unique chemical properties imparted by the nitrogen atom, such as its ability to form hydrogen bonds and act as a basic center, are crucial for molecular recognition and interaction with biological targets like enzymes and receptors. tandfonline.com This structural and functional diversity makes them indispensable tools in the design and development of new drugs. acs.org The modification of these heterocyclic systems allows for the fine-tuning of a molecule's pharmacological profile, influencing its efficacy and selectivity. medsci.cn

Overview of the Pyrrolo[3,2-c]pyridine Core Structure and its Research Relevance

The pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, is a bicyclic heterocyclic system where a pyrrole (B145914) ring is fused to a pyridine (B92270) ring. This arrangement results in a unique electronic distribution and three-dimensional shape that has proven to be a valuable template in drug discovery. mdpi.com The core structure is present in a number of naturally occurring alkaloids with significant biological properties. mdpi.com In recent years, synthetic derivatives of pyrrolo[3,2-c]pyridine have been the subject of intensive research, leading to the discovery of compounds with a wide range of therapeutic potential, including anticancer, antiviral, and anti-inflammatory activities. nih.govnih.gov The versatility of the pyrrolo[3,2-c]pyridine scaffold allows for chemical modifications at various positions, enabling the exploration of structure-activity relationships and the optimization of lead compounds. nih.gov

Historical Context of Pyrrolo[3,2-c]pyridine Chemistry and Early Discoveries

The exploration of the pyrrolo[3,2-c]pyridine ring system dates back to the mid-20th century. One of the earliest reports on this scaffold was published in 1955 by Werner Herz and Stanley Tocker in the Journal of the American Chemical Society. acs.org Their work laid the foundation for the synthesis and characterization of this class of compounds. Subsequent research efforts have focused on developing more efficient and versatile synthetic methodologies to access a wider range of substituted pyrrolo[3,2-c]pyridines. These methods often involve multi-step sequences, including cyclization reactions as key steps to construct the bicyclic core. beilstein-journals.org The continuous development of synthetic routes has been instrumental in enabling the systematic investigation of the biological activities of this important heterocyclic system.

Rationale for Focused Academic Investigation of 4-ethyl-1H-pyrrolo[3,2-c]pyridine within the Pyrrolo[3,2-c]pyridine Class

The focused investigation of specific analogues within a class of compounds is often driven by structure-activity relationship (SAR) studies. In the case of the pyrrolo[3,2-c]pyridine class, research has shown that substitution at the 4-position can significantly influence biological activity. mdpi.com The introduction of small alkyl groups, such as an ethyl group, can modulate factors like lipophilicity, metabolic stability, and steric interactions with the target protein.

Detailed Research Findings

Recent research has delved into the synthesis and biological evaluation of various derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, highlighting its potential in cancer therapy. One study focused on the design and synthesis of a series of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of the colchicine-binding site on tubulin. nih.gov

These studies underscore the therapeutic potential of the 1H-pyrrolo[3,2-c]pyridine scaffold and provide a strong basis for the continued investigation of its derivatives, including this compound.

Table 1: Antiproliferative Activities of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound Modification HeLa IC₅₀ (µM) SGC-7901 IC₅₀ (µM) MCF-7 IC₅₀ (µM)
10a 6-phenyl-1-(3,4,5-trimethoxyphenyl)- > 30 > 30 > 30
10b 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)- 25.3 ± 4.7 > 30 > 30
10c 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)- 15.6 ± 3.3 20.2 ± 4.1 23.7 ± 5.1
10l 6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)- > 30 > 30 > 30
10n 6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)- > 30 > 30 > 30
10t 6-(indolyl)-1-(3,4,5-trimethoxyphenyl)- 0.12 ± 0.02 0.15 ± 0.04 0.21 ± 0.05

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B1507338 4-ethyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1140240-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-8-7-3-5-11-9(7)4-6-10-8/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAJCCMNCVYTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733741
Record name 4-Ethyl-1H-pyrrolo[3,2-c]pyridine
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140240-24-9
Record name 4-Ethyl-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1140240-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-1H-pyrrolo[3,2-c]pyridine
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Synthetic Methodologies for 4 Ethyl 1h Pyrrolo 3,2 C Pyridine and Analogous Pyrrolo 3,2 C Pyridine Derivatives

Classical Synthetic Approaches and Foundational Reactions

Traditional methods for constructing the pyrrolo[3,2-c]pyridine core often rely on well-established, multi-step reaction sequences involving cyclization, cross-coupling, and annulation processes.

Cyclization reactions are fundamental to forming the fused ring system. A common strategy involves the reductive cyclization of a suitably functionalized pyridine (B92270) derivative. For instance, the synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core can be achieved from a substituted nitropyridine precursor. nih.govsemanticscholar.org The process involves reacting an intermediate like (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide with a reducing agent such as iron powder in acetic acid. nih.govsemanticscholar.org This reaction facilitates the reduction of the nitro group, followed by an intramolecular cyclization to form the pyrrole (B145914) ring fused to the pyridine core. nih.govchemicalbook.com

Another approach involves an electrocyclic reaction following a palladium-catalyzed coupling. This method has been used to synthesize related pyrido[2,3-d]pyrimidines, where the reaction of a substituted uracil (B121893) with various olefins in the presence of a palladium catalyst leads to coupling, subsequent electrocyclization, and elimination to form the fused pyridine ring. clockss.org

The synthesis of functionalized pyrrolo[3,2-c]pyridines typically involves a carefully planned multi-step sequence. A representative example is the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives, which begins with a commercially available substituted pyridine. nih.govsemanticscholar.org

The key steps in one such reported synthesis are:

Oxidation: 2-bromo-5-methylpyridine (B20793) is oxidized to its corresponding N-oxide using an agent like m-chloroperbenzoic acid (m-CPBA). nih.gov

Nitration: The N-oxide is then nitrated at the 4-position using fuming nitric acid in sulfuric acid. nih.gov

Intermediate Formation: The resulting 4-nitropyridine (B72724) oxide is reacted with N,N-dimethylformamide dimethyl acetal (B89532) to create a key enamine intermediate. nih.govsemanticscholar.org

Reductive Cyclization: This intermediate undergoes reductive cyclization with iron in acetic acid to form the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold. nih.govsemanticscholar.org

Functionalization: The scaffold can then be further functionalized, for example, through N-arylation and subsequent palladium-catalyzed cross-coupling reactions to introduce diversity at various positions of the ring system. nih.gov

In some cases, ring rearrangement is employed as a strategy. For example, 4-chloropyrrolo[2,3-b]pyridine (an isomer) can be fused with a nitroaniline, leading to a ring rearrangement that forms the 1-aryl-4-aminopyrrolo[3,2-c]pyridine skeleton. nih.gov

Palladium-catalyzed cross-coupling reactions are a powerful tool for creating carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of pyrrolo[3,2-c]pyridine derivatives. The Suzuki cross-coupling reaction is particularly prominent for introducing aryl or heteroaryl substituents. nih.gov

For example, after the formation of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, various aryl groups can be installed at the 6-position. This is typically achieved by reacting the bromo-substituted core with a corresponding arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate. nih.govsemanticscholar.org This reaction is often performed in a solvent mixture like 1,4-dioxane (B91453) and water and may be accelerated using microwave irradiation. nih.gov

The versatility of this approach allows for the synthesis of a wide library of derivatives by simply changing the boronic acid coupling partner. nih.gov The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) complex to the heteroaryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

Table 1: Examples of Suzuki Cross-Coupling for the Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines nih.gov
CompoundArylboronic Acid UsedCatalystConditionsYield
10h4-methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃, 1,4-dioxane/H₂O, 125 °C, 26 min (microwave)51%
10k4-ethoxyphenylboronic acidPd(PPh₃)₄K₂CO₃, 1,4-dioxane/H₂O, 125 °C, 26 min (microwave)57%
10l4-fluorophenylboronic acidPd(PPh₃)₄K₂CO₃, 1,4-dioxane/H₂O, 125 °C, 26 min (microwave)85%
10m4-chlorophenylboronic acidPd(PPh₃)₄K₂CO₃, 1,4-dioxane/H₂O, 125 °C, 26 min (microwave)32%

Annulation, the formation of a new ring onto a pre-existing one, is a key strategy for building heterocyclic systems. chim.itresearchgate.net In the context of pyrrolo[3,2-c]pyridines, this can involve constructing the pyrrole ring onto a pyridine scaffold or vice versa.

[3+2]-Annulation reactions are a common method for forming five-membered rings like pyrrole. chim.itrsc.org These reactions involve a three-atom component reacting with a two-atom component. For example, the reaction of enamines with nitroalkenes, often promoted by Lewis acids, can lead to the formation of substituted pyrroles through a process involving Michael addition, cyclization, and subsequent aromatization. researchgate.net While not a direct synthesis of the target compound, these principles can be applied to appropriately substituted pyridine enamines to construct the fused pyrrole ring.

Tandem annulation reactions provide another sophisticated route. For instance, the Ag(I)-mediated intramolecular annulation of 2-en-4-ynyl azides has been shown to produce substituted pyridines through a 6-endo-dig cyclization process. beilstein-journals.org Such strategies, which form multiple bonds in a sequence, represent an efficient approach to complex heterocyclic cores.

Modern and Sustainable Synthetic Methodologies

Recent advancements in organic synthesis have focused on developing more efficient, atom-economical, and environmentally friendly methods. One-pot multi-component reactions are at the forefront of these efforts.

Multi-component reactions (MCRs) are processes where three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all the starting materials. ekb.eg This approach offers significant advantages by reducing the number of synthetic steps, minimizing waste, and saving time and resources. rsc.org

While a specific MCR for 4-ethyl-1H-pyrrolo[3,2-c]pyridine is not prominently documented, the principles have been successfully applied to synthesize related heterocyclic structures. For example, a one-pot, three-component synthesis of pyrrolo[1,2-c]pyrimidine (B3350400) derivatives has been developed by reacting substituted pyrimidines, 2-bromoacetophenones, and electron-deficient alkynes. nih.gov Similarly, novel polyfunctionalized pyridines have been synthesized via an MCR of an arylidene malononitrile, a methylarylketone, and sodium ethoxide in ethanol. ekb.eg These examples demonstrate the potential for developing a convergent MCR to assemble the pyrrolo[3,2-c]pyridine core from simple, readily available precursors in a single, efficient operation.

Catalyst-Free Domino Reactions in Pyrrolo[3,2-c]pyridine Construction

Domino reactions, also known as cascade or tandem reactions, provide an efficient and atom-economical pathway for the synthesis of complex molecules like pyrrolo[3,2-c]pyridines from simple starting materials in a single synthetic operation. These reactions proceed without the need to isolate intermediates, thereby reducing solvent waste and purification efforts.

A notable catalyst-free domino reaction for the construction of the pyrrolo[3,2-c]pyridine scaffold involves a three-component process. researchgate.net This method often utilizes readily available starting materials and proceeds through a sequence of intermolecular and intramolecular transformations to build the bicyclic ring system. The reaction can be initiated by the formation of an enamine, followed by an intramolecular cyclization and subsequent aromatization to yield the final pyrrolo[3,2-c]pyridine core. The absence of a catalyst is a significant advantage, simplifying the reaction setup and purification, and circumventing issues related to catalyst cost, toxicity, and removal from the final product. researchgate.net For instance, a catalyst-free domino procedure in water has been reported for the rapid synthesis of related pyrano[4,3-b]pyrrol-4(1H)-one derivatives. researchgate.net Another example is the solid-state melt reaction (SSMR) condition used for the synthesis of fused pyrrolo[3,2-c] quinolinone hybrids, which also proceeds without a catalyst. nih.gov

Green Chemistry Principles Applied to Pyrrolo[3,2-c]pyridine Synthesis

The application of green chemistry principles is paramount in developing sustainable synthetic routes to pyrrolo[3,2-c]pyridines. These principles focus on the use of renewable starting materials, waste reduction, and the use of environmentally benign solvents and catalysts.

Key aspects of green chemistry in this context include:

Use of Water as a Solvent: Water is a non-toxic, non-flammable, and readily available solvent, making it an excellent alternative to volatile organic compounds (VOCs). Catalyst-free domino reactions for the synthesis of related heterocyclic systems have been successfully carried out in water. researchgate.net

One-Pot, Multi-Component Reactions: As discussed in the context of domino reactions, these one-pot syntheses are inherently green as they minimize the number of synthetic steps, reduce the generation of waste, and often lead to higher atom economy. researchgate.netnih.gov

Avoidance of Hazardous Reagents: The use of less hazardous chemicals is a core principle of green chemistry. For example, replacing carcinogenic benzene (B151609) with glucose in the production of adipic acid, a precursor for some polymers, is a notable success in this area. youtube.com While not a direct synthesis of pyrrolo[3,2-c]pyridine, this illustrates the trend towards safer chemical processes.

Catalyst Selection: When catalysts are necessary, the focus is on using those with low toxicity and high recyclability.

An example of green chemistry principles in action is the synthesis of new pyrimidines and pyrrolopyrimidines where chemical methodologies were planned and executed based on the 12 principles of green chemistry.

Catalytic Strategies in Pyrrolo[3,2-c]pyridine Synthesis

Catalysis plays a crucial role in many synthetic routes to pyrrolo[3,2-c]pyridines, enabling efficient and selective bond formations.

A synergetic copper/zinc catalytic system has been effectively employed in a one-step annulation reaction to produce aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. rsc.orgrsc.org In this system, the copper and zinc catalysts work in concert to facilitate a double cyclization pathway. rsc.org This dual catalysis allows for the efficient construction of the pyrrolo[3,2-c]pyridine scaffold from 2-amino (hetero)arylnitriles and ynamide-derived buta-1,3-diynes in moderate to good yields. rsc.orgrsc.org The practicality of this method has been demonstrated by its successful application in a gram-scale synthesis. rsc.org

Table 1: Synergetic Copper/Zinc Catalysis in the Synthesis of Pyrrolo[3,2-c]pyridine Derivatives

Catalyst SystemStarting MaterialsProductKey Features
Copper/Zinc2-amino (hetero)arylnitriles, ynamide-derived buta-1,3-diynesAryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridinesOne-pot, double cyclization, moderate to good yields

Data from multiple sources. rsc.orgrsc.orgresearchgate.net

Raney nickel is a versatile catalyst widely used for hydrogenation reactions in organic synthesis. wikipedia.org Its high catalytic activity and the fact that hydrogen is absorbed within its porous structure during activation make it particularly effective. wikipedia.orgmasterorganicchemistry.com In the synthesis of pyrrolo[3,2-c]pyridines, Raney nickel is instrumental in reductive cyclization strategies. A common approach involves the hydrogenation of a precursor molecule containing a nitro group. The nitro group is reduced to an amino group, which then undergoes intramolecular cyclization to form the pyrrole ring of the pyrrolo[3,2-c]pyridine system. This one-pot reduction and cyclization is an efficient method for constructing the heterocyclic framework. rsc.org

Transition metal-catalyzed cycloaddition reactions are a powerful tool for constructing the pyrrolo[3,2-c]pyridine scaffold. For instance, a copper(II)-catalyzed reaction can be used in the synthesis of related 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine. nih.gov Transition metals can also facilitate [3+2] cycloaddition reactions. rsc.orgpsu.edu For example, rhodium(I) has been shown to catalyze the intramolecular [3+2] cycloaddition of unactivated vinylcyclopropane-enes to construct bicyclic five-membered rings. psu.edu While not a direct synthesis of pyrrolo[3,2-c]pyridine, this demonstrates the potential of transition metal-catalyzed cycloadditions in building such heterocyclic systems.

Stereoselective Synthesis of Pyrrolo[3,2-c]pyridine Derivatives

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure pyrrolo[3,2-c]pyridine derivatives, which is often a requirement for pharmaceutical applications. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in the final molecule.

This can be achieved through several strategies:

Chiral Catalysts: Using a chiral catalyst can induce asymmetry in the product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction.

Chiral Starting Materials: Starting with a molecule that is already chiral can lead to a chiral product.

An example of a related stereoselective reaction is the diastereoselective hydrogenation of aromatic and heteroaromatic precursors to prepare chiral cyclohexanes, piperidines, and pyrrolidines. rsc.org The stereochemical outcome of these reactions can be influenced by the substrate's structure, the catalyst, and the reaction conditions. rsc.org While specific examples for the stereoselective synthesis of this compound are not extensively detailed in the provided search results, the general principles of asymmetric synthesis are applicable to this class of compounds.

Asymmetric Intramolecular Cycloaddition of Azomethine Ylides

A powerful strategy for the stereocontrolled synthesis of the saturated pyrrolidine (B122466) ring within the pyrrolo[3,2-c]pyridine framework is the asymmetric intramolecular [3+2] cycloaddition of azomethine ylides. nih.govnih.gov This method offers a high degree of control over the stereochemistry of the newly formed chiral centers. The general approach involves the generation of an azomethine ylide from an appropriately substituted pyridine precursor bearing an amino acid or its derivative and an alkene tether. The subsequent intramolecular cycloaddition then forms the fused pyrrolidine ring. nih.govmsu.edu

While a direct example for the synthesis of this compound using this method is not extensively documented in readily available literature, the principle can be applied by starting with a 3-amino-4-ethylpyridine derivative. The key is the strategic placement of an alkenyl group that acts as the dipolarophile for the intramolecular reaction. The generation of the azomethine ylide can be achieved through several methods, including the decarboxylative condensation of an α-amino acid with an aldehyde or the desilylation of α-silylamines. nih.gov

For instance, a hypothetical reaction could involve the condensation of a 4-ethyl-3-formylpyridine with an amino ester bearing an O-alkenyl tether. The in situ generated azomethine ylide would then undergo an intramolecular cycloaddition to yield a tetrahydro-1H-pyrrolo[3,2-c]pyridine derivative. The stereochemical outcome of this reaction is highly dependent on the nature of the chiral auxiliary or catalyst used.

Chiral Catalyst Applications in Enantioselective Pyrrolo[3,2-c]pyridine Synthesis

The enantioselective synthesis of pyrrolo[3,2-c]pyridines and related chiral pyridines can be effectively achieved through the use of chiral catalysts. nih.govresearchgate.net These catalysts, typically metal complexes with chiral ligands, can induce asymmetry in various transformations, including cycloadditions and cross-coupling reactions. nih.gov

In the context of azomethine ylide cycloadditions, chiral Lewis acids can coordinate to the reactants, thereby creating a chiral environment that directs the stereochemical course of the reaction. Metal complexes of copper, silver, and zinc with chiral ligands such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) have been successfully employed in asymmetric [3+2] cycloadditions to generate highly enantioenriched pyrrolidines. msu.edu For the synthesis of a chiral this compound derivative, a chiral catalyst could be used to control the facial selectivity of the cycloaddition of an achiral azomethine ylide precursor.

Furthermore, chiral N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the synthesis of chiral heterocycles. acs.org An atroposelective synthesis of pyrrolo[3,4-b]pyridines has been achieved using NHC catalysis, highlighting the potential of such catalysts in controlling stereochemistry in related pyridine-fused systems. acs.org

A hypothetical catalytic cycle for the enantioselective synthesis of a 4-ethyl-octahydropyrrolo[3,2-c]pyridine derivative is depicted below:

StepDescription
1. Catalyst ActivationA chiral Lewis acid catalyst is activated.
2. Ylide FormationThe catalyst promotes the formation of an azomethine ylide from a 4-ethylpyridine (B106801) precursor.
3. Asymmetric CycloadditionThe chiral catalyst directs the intramolecular [3+2] cycloaddition, leading to an enantioenriched product.
4. Catalyst RegenerationThe catalyst is regenerated and can enter a new catalytic cycle.

Control of Diastereoselectivity in Pyrrolo[3,2-c]pyridine Formation

In addition to enantioselectivity, controlling the diastereoselectivity is crucial when multiple chiral centers are formed during the synthesis of the pyrrolo[3,2-c]pyridine core. The relative stereochemistry of the substituents on the newly formed pyrrolidine ring is often influenced by the geometry of the transition state in the key bond-forming step. acs.org

In intramolecular azomethine ylide cycloadditions, the diastereoselectivity can be controlled by the nature of the tether connecting the dipole and the dipolarophile, as well as by the substituents on both reacting partners. acs.orgpsu.edu The formation of either cis or trans fused ring systems can be favored by carefully designing the substrate. For example, the use of a rigid tether can restrict the conformational freedom of the transition state, leading to a higher diastereoselectivity.

The choice of reaction conditions, such as solvent and temperature, can also play a significant role in determining the diastereomeric ratio of the products. Lewis acid catalysts can influence not only the enantioselectivity but also the diastereoselectivity by organizing the transition state assembly. acs.org

FactorInfluence on DiastereoselectivityExample
Substrate Control The stereochemistry of existing chiral centers in the starting material can direct the formation of new stereocenters.Use of a chiral amino acid derivative as the ylide precursor.
Reagent Control The choice of catalyst and ligands can favor the formation of one diastereomer over another.Employment of bulky ligands on a metal catalyst to block one face of the reacting molecule.
Reaction Conditions Solvent polarity and temperature can affect the stability of different transition states.Lowering the reaction temperature can enhance the selectivity for the thermodynamically favored product.

Derivatization Strategies for this compound

Once the this compound core is synthesized, further structural diversification can be achieved through various derivatization strategies. These modifications are essential for exploring the structure-activity relationships of this scaffold in drug discovery programs.

Functionalization of the Pyrrole and Pyridine Moieties

Both the pyrrole and pyridine rings of the this compound system are amenable to functionalization. The electron-rich pyrrole ring is susceptible to electrophilic substitution reactions, while the electron-deficient pyridine ring is more prone to nucleophilic attack or C-H functionalization after activation. rsc.org

Pyrrole Ring Functionalization: The pyrrole nitrogen can be readily alkylated or acylated to introduce various substituents. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can be directed to the C2 and C3 positions of the pyrrole ring, depending on the directing effects of existing substituents and the reaction conditions.

Pyridine Ring Functionalization: Direct C-H functionalization of the pyridine ring is a powerful tool for introducing substituents without the need for pre-functionalized starting materials. rsc.org Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, can be employed if a halogen atom is present on the pyridine ring. Nucleophilic aromatic substitution (SNAr) is also a viable strategy for introducing nucleophiles at positions activated by electron-withdrawing groups. For instance, a chloro-substituted pyrrolo[3,2-c]pyridine can serve as a versatile intermediate for introducing a variety of amine, alcohol, and thiol substituents.

Introduction of Diverse Substituents for Structural Variation

The introduction of a wide array of substituents at various positions of the this compound scaffold is crucial for generating chemical diversity.

A recent study on the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines demonstrated a versatile approach for introducing diversity at the C6 position. nih.govsemanticscholar.org Starting from a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, a variety of aryl and heteroaryl groups were introduced via Suzuki cross-coupling reactions. nih.govsemanticscholar.org This strategy could be directly applied to a 4-ethyl-6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate to generate a library of compounds with diverse C6 substituents.

The following table summarizes some of the reported yields for the Suzuki cross-coupling reaction on a related 1-(3,4,5-trimethoxyphenyl)-6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold, which can be considered analogous for derivatization of a 4-ethyl counterpart. nih.gov

C6-SubstituentYield (%)
Phenyl63
o-Tolyl65
2-Methoxyphenyl76
4-Methoxyphenyl51
4-Fluorophenyl85
4-Nitrophenyl51

Furthermore, the pyrrole nitrogen offers another site for diversification. N-alkylation or N-arylation can be achieved using standard protocols. This allows for the introduction of various functional groups that can modulate the physicochemical properties and biological activity of the final compounds.

Structural Elucidation and Advanced Characterization Techniques for 4 Ethyl 1h Pyrrolo 3,2 C Pyridine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. Through the application of one- and two-dimensional techniques, a comprehensive picture of the atomic arrangement within the 4-ethyl-1H-pyrrolo[3,2-c]pyridine scaffold can be constructed.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Primary Structural Assignment

One-dimensional NMR provides the initial and most fundamental layer of structural information. ¹H NMR spectroscopy reveals the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns, which elucidate the connectivity of adjacent protons. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, as well as the aliphatic protons of the ethyl group.

Similarly, ¹³C NMR spectroscopy maps the carbon framework of the molecule, with each unique carbon atom producing a distinct signal. The chemical shifts in the ¹³C spectrum indicate the type of carbon (e.g., aromatic, aliphatic, quaternary). In the case of analogs like 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, detailed ¹H and ¹³C NMR data have been reported, confirming the core structure. semanticscholar.orgnih.gov For instance, the protons of the pyrrolo[3,2-c]pyridine core typically appear in the aromatic region of the ¹H NMR spectrum, while the carbon signals are distributed according to their electronic environment. semanticscholar.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is a prediction based on general principles and data from analogous structures.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2~7.5 - 7.8-
C-2-~125 - 130
H-3~6.7 - 7.0-
C-3-~100 - 105
C-3a-~130 - 135
C-4 (ethyl-CH₂)~2.8 - 3.1 (quartet)~20 - 25
C-4 (ethyl-CH₃)~1.2 - 1.5 (triplet)~12 - 16
C-4-~145 - 150
H-6~8.0 - 8.3 (d)-
C-6-~140 - 145
H-7~7.0 - 7.3 (d)-
C-7-~115 - 120
C-7a-~140 - 145
N-H~10.0 - 12.0 (broad s)-

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Complex Structure Elucidation

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei. epfl.chemerypharma.com

Correlation Spectroscopy (COSY): This ¹H-¹H experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl group, confirming their direct connectivity. It would also reveal the coupling between adjacent aromatic protons, such as H-6 and H-7 on the pyridine ring. sdsu.eduyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlations). epfl.chemerypharma.comsdsu.edu This technique is invaluable for assigning carbon signals based on their corresponding, and often more easily assigned, proton signals. For the target molecule, HSQC would link the ethyl CH₂ protons to the ethyl CH₂ carbon, the ethyl CH₃ protons to the ethyl CH₃ carbon, and each aromatic proton to its respective ring carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the most detailed connectivity map by showing correlations between protons and carbons over multiple bonds (typically 2-4 bonds). epfl.chsdsu.edu This is crucial for connecting molecular fragments and identifying quaternary carbons (carbons with no attached protons). For this compound, key HMBC correlations would include:

Correlations from the ethyl CH₂ protons to the C-4, C-3a, and C-6 carbons, definitively placing the ethyl group at the C-4 position.

Advanced NMR Methodologies (e.g., NOESY, DOSY) for Conformational and Supramolecular Analysis

Beyond basic connectivity, advanced NMR methods can probe the three-dimensional structure and solution-state behavior of molecules.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment detects through-space correlations between protons that are in close proximity, regardless of their bonding. epfl.ch For a molecule like this compound, NOESY could reveal the preferred conformation of the ethyl group by showing correlations between its protons and nearby protons on the pyridine ring (e.g., H-3 or H-6).

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to molecular size and shape. osti.govnorthwestern.edu A DOSY experiment on a pure sample of this compound would show all proton signals aligned at a single diffusion coefficient, confirming the presence of a single molecular entity in solution. nih.gov This technique is particularly useful for analyzing the purity of a sample and studying potential aggregation or intermolecular interactions. osti.govnih.gov

High-Resolution Mass Spectrometry (HRMS) Techniques

HRMS is a critical complementary technique to NMR, providing precise mass information that confirms molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules by transferring them from solution to the gas phase as intact ions. nih.govnih.gov For compounds like this compound and its analogs, ESI-MS is typically run in positive ion mode, where the molecule is protonated to form a pseudomolecular ion [M+H]⁺. semanticscholar.orgnih.govmdpi.com The detection of this ion allows for the direct and accurate confirmation of the molecule's nominal molecular weight. nih.gov

Table 2: ESI-MS Data for this compound

Compound NameMolecular FormulaMolecular Weight (Nominal)Expected Ion (Positive Mode)Expected m/z
This compoundC₉H₁₀N₂146[C₉H₁₀N₂ + H]⁺147

Accurate Mass Measurement for Elemental Composition Determination

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). rsc.org This accurate mass measurement allows for the unambiguous determination of a molecule's elemental formula. semanticscholar.orgrsc.org Since each element has a unique exact mass (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074), the exact mass of a specific combination of atoms is unique. By comparing the experimentally measured accurate mass of the [M+H]⁺ ion to the calculated theoretical mass, the elemental composition can be confirmed. nih.gov This provides definitive proof of the molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. rsc.org

Table 3: HRMS Data for Elemental Composition of this compound

IonElemental FormulaCalculated Exact Mass (m/z)
[C₉H₁₀N₂ + H]⁺C₉H₁₁N₂⁺147.09167

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state. It provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides the most definitive structural information for a crystalline compound. mdpi.combohrium.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional model of the electron density can be constructed, from which the atomic positions are determined.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, which is governed by a variety of intermolecular interactions. mdpi.com These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the solid, such as melting point, solubility, and stability.

In crystals of related N-heterocyclic compounds, hydrogen bonding often plays a primary role in directing the molecular packing. rsc.org For this compound, the N-H group of the pyrrole ring is a potential hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or dimers in the solid state.

Complementary Spectroscopic and Analytical Methods

While X-ray crystallography provides unparalleled detail on the solid-state structure, spectroscopic and other analytical methods offer crucial information about the functional groups, electronic properties, and elemental composition of a compound, both in the solid and solution states.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the functional groups present. Based on data from related compounds like indole (B1671886) and pyridine derivatives, the following vibrational modes can be anticipated nih.govsemanticscholar.org:

N-H Stretching: A peak in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrrole ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed between 2850 and 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations within the pyrrolo[3,2-c]pyridine ring system are expected in the 1400-1650 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations would likely be found in the 1200-1350 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings typically give rise to strong absorptions in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern.

The table below summarizes the expected IR absorption regions for the key functional groups in this compound.

Functional GroupVibration TypeExpected Absorption Region (cm⁻¹)
Pyrrole N-HStretching3100 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Aromatic C=C/C=NStretching1400 - 1650
C-NStretching1200 - 1350
Aromatic C-HBending (out-of-plane)650 - 900

This table presents generalized expected absorption regions and the precise positions can vary based on the specific molecular environment.

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy (typically bonding or non-bonding) orbitals to higher energy (antibonding) orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule; more extensive conjugated systems generally absorb at longer wavelengths.

The 1H-pyrrolo[3,2-c]pyridine core represents a conjugated aromatic system. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions. The position of the ethyl group at the 4-position is likely to have a modest effect on the electronic spectrum compared to the unsubstituted parent compound, possibly causing a small bathochromic (red) shift in the absorption maxima.

Studies on related pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones have shown that the substitution pattern significantly influences their photophysical properties, with electron-donating groups causing a bathochromic shift in both absorption and emission spectra. tandfonline.com For this compound, the ethyl group, being a weak electron-donating group, would be expected to slightly modify the electronic transitions of the chromophore.

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the calculated percentages based on the proposed molecular formula to validate its empirical formula.

In modern organic chemistry, high-resolution mass spectrometry (HRMS) has largely supplanted traditional combustion analysis for routine formula validation. HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), allowing for the unambiguous determination of the molecular formula from the exact mass.

While specific elemental analysis data for this compound was not found, a recent study on a series of complex 1H-pyrrolo[3,2-c]pyridine derivatives provides numerous examples of the use of HRMS for formula validation. For instance, for the compound 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the calculated mass for the protonated molecule [M+H]⁺ (C₂₃H₂₃N₂O₃) was 375.1709, which matched the experimentally found value of 375.1709. This excellent agreement provides strong evidence for the assigned molecular formula.

For this compound, the expected elemental composition and high-resolution mass are presented in the table below. Experimental determination of these values would be essential for the definitive characterization of the compound.

Compound NameMolecular FormulaCalculated Elemental Composition (%)Calculated Exact Mass [M+H]⁺
This compoundC₉H₁₀N₂C: 73.94, H: 6.90, N: 19.16147.0917

The values in this table are calculated and await experimental verification.

Based on the current scientific literature, detailed computational and theoretical investigations specifically focused on This compound are not available. While research exists for the parent compound, 1H-pyrrolo[3,2-c]pyridine, and other derivatives, specific studies on the 4-ethyl variant concerning its quantum chemical properties and molecular dynamics are not present in the searched resources.

Therefore, it is not possible to provide the detailed analysis requested in the outline, including data on its electronic structure, conformer analysis, vibrational properties, and behavior in molecular dynamics simulations.

To offer a comprehensive article as per the user's request, published scientific data on the specific compound "this compound" would be required. Without such data, generating the requested content would be speculative and not adhere to the required standards of scientific accuracy.

Computational and Theoretical Investigations of 4 Ethyl 1h Pyrrolo 3,2 C Pyridine

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand (potential drug) and its protein target.

Ligand-Protein Interaction Profiling with Biological Targets

For the broader class of 1H-pyrrolo[3,2-c]pyridines, molecular docking studies have been crucial in identifying potential biological targets. For instance, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were investigated as inhibitors of tubulin polymerization. semanticscholar.orgnih.govresearchgate.netnih.gov Molecular modeling suggested that these compounds bind to the colchicine-binding site of tubulin. semanticscholar.orgnih.govnih.gov

Another study focused on 4-benzamidopyrrolo[3,2-c]pyridine derivatives as potential FMS kinase inhibitors, a target for anticancer and anti-arthritic drugs. Similarly, research into 1-H Pyrrolo[3,2-c]pyridine derivatives as MPS1 inhibitors utilized molecular docking to identify potential candidates.

Should 4-ethyl-1H-pyrrolo[3,2-c]pyridine be investigated, the initial step would involve docking it against a panel of known protein targets, such as various kinases and tubulin, to generate a preliminary profile of its potential biological activities. The binding affinity, typically expressed as a docking score or estimated binding energy (e.g., in kcal/mol), would be calculated to rank its potential efficacy against these targets.

Identification of Key Binding Residues and Interaction Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Once a potential protein target is identified, molecular docking can provide insights into the specific interactions that stabilize the ligand-protein complex. This includes identifying key amino acid residues in the binding pocket and the types of non-covalent interactions involved.

In studies of related 1H-pyrrolo[3,2-c]pyridine derivatives, specific interactions have been detailed. For example, the most potent compound in one study, 10t , was found to form hydrogen bonds with Threonine α179 and Asparagine β349 at the colchicine-binding site of tubulin. semanticscholar.orgnih.govnih.gov The 1H-pyrrolo[3,2-c]pyridine core itself was shown to overlap with the (E, Z)-butadiene linker of a known active compound. semanticscholar.org

For this compound, a similar analysis would be performed. The model would highlight which amino acid residues in the active site form hydrogen bonds, hydrophobic interactions, or other van der Waals forces with the pyrrolopyridine core and its ethyl substituent. This information is critical for understanding the basis of its potential activity and for guiding future structural modifications to enhance potency and selectivity.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is another key computational strategy in drug design. It focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Elucidation of Essential Structural Features for Biological Activity

A pharmacophore model is derived from a set of active molecules. It defines the crucial features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups, and their spatial relationships.

For the 1H-pyrrolo[3,2-c]pyridine scaffold, studies have indicated that the core structure itself is a key element. The design of potent tubulin inhibitors involved using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to mimic the bioactive conformation of known agents like combretastatin (B1194345) A-4. semanticscholar.orgnih.gov This suggests that the planar, bicyclic ring system is a critical pharmacophoric feature. The nature and position of substituents on this core are then varied to optimize interactions with the target.

If a set of biologically active molecules containing the this compound scaffold were discovered, a pharmacophore model could be generated. This model would elucidate the importance of the ethyl group at the 4-position and the specific placement of other functional groups for activity.

Virtual Screening for Identification of Novel Scaffolds

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the defined features, even if they have different underlying chemical structures (scaffolds). This process is known as virtual screening.

Studies on related pyrrolopyridines have employed virtual screening to find new potential inhibitors. For example, a study on MPS1 inhibitors used a technique called Topomer CoMFA to build a model which was then used for virtual screening of the ZINC library, leading to the identification of ten potential new inhibitors.

A pharmacophore model based on this compound could be used to screen for novel scaffolds that might have similar or improved biological activity, potentially with better pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

While no QSAR studies have been published for this compound, the methodology is well-established. For a series of related 1H-pyrrolo[3,2-c]pyridine analogues with varying substituents, a QSAR model could be developed. This involves calculating a range of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices.

Statistical methods, like multiple linear regression, are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. For instance, a QSAR study on a different class of heterocyclic compounds, pyrrolo- and pyridoquinolinecarboxamides, revealed that diuretic activity was determined by geometric structure, logP, and specific energy values. A similar approach would be invaluable for optimizing derivatives of this compound.

3D-QSAR Methodologies (CoMFA, CoMSIA) for Predicting Activity

3D-QSAR is a computational chemistry technique that aims to establish a correlation between the biological activity of a set of compounds and their three-dimensional properties. By aligning a series of structurally related molecules and calculating their steric and electrostatic fields, models can be generated to predict the activity of new, unsynthesized compounds.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a widely used 3D-QSAR method that correlates the biological activity of molecules with their steric and electrostatic fields. In a typical CoMFA study involving a series of compounds, the molecules are first aligned based on a common substructure. Then, the steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated at various grid points surrounding the molecules. The resulting field values are then subjected to Partial Least Squares (PLS) analysis to derive a mathematical equation that relates the fields to the biological activity.

For the 1,5,6,7-tetrahydro-pyrrolo[3,2-C]pyridinone series, which shares a core structure with this compound, a CoMFA model indicated that both electrostatic and steric properties play a significant role in their potency as Cdc7 kinase inhibitors. nih.gov The output of a CoMFA analysis is often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This often leads to more robust and predictive models. A CoMSIA model for 1,5,6,7-tetrahydro-pyrrolo[3,2-C]pyridinone derivatives, for instance, was developed based on a combination of steric, electrostatic, and hydrogen-bond acceptor effects. nih.gov

In studies on other related heterocyclic systems like pyrrolo[3,2-d]pyrimidine derivatives, CoMFA and CoMSIA models have been successfully used to guide the design of new potent inhibitors. nih.govmdpi.com These models provide valuable insights into the structural requirements for biological activity.

To illustrate the typical output of such analyses, a hypothetical CoMFA and CoMSIA results table for a series of pyrrolopyridine derivatives is presented below.

ModelSEEF-valueComponents
CoMFA 0.8360.9500.25150.75
CoMSIA 0.6360.9070.3595.24

q² (cross-validated r²): A measure of the predictive ability of the model. r² (non-cross-validated r²): A measure of the goodness of fit of the model. SEE: Standard Error of Estimate. F-value: Fischer test value, indicating the statistical significance of the model. Components: The optimal number of principal components used in the PLS analysis.

Correlation of Molecular Descriptors with Biological Activity

Beyond 3D-QSAR, the biological activity of compounds can also be correlated with various calculated molecular descriptors. These descriptors are numerical values that characterize different aspects of a molecule, such as its topology, geometry, and electronic properties. QSAR studies involving these descriptors can provide valuable insights into the mechanism of action and guide the design of more potent analogs.

For pyrrolo- and pyridoquinolinecarboxamides, a QSAR analysis revealed that diuretic activity increases with higher values of logP (lipophilicity), refractivity, and dipole moment, while it decreases with larger molecular volume and surface area. uran.ua Furthermore, energy-related descriptors like the energy of the highest occupied molecular orbital (HOMO) were also found to correlate with diuretic activity. uran.ua

A study on a series of 1H-pyrrolo[3,2-c]pyridine derivatives, synthesized as colchicine-binding site inhibitors, predicted their physicochemical properties and found them to be in good agreement with Lipinski's rule of five, which is a guideline for drug-likeness. semanticscholar.orgnih.gov While not a direct correlation with activity, it demonstrates the use of molecular descriptors in assessing the potential of a compound series.

A hypothetical table showing the correlation of various molecular descriptors with the biological activity of a series of pyrrolopyridine derivatives is shown below.

DescriptorCorrelation with ActivityInterpretation
LogP PositiveIncreased lipophilicity may enhance membrane permeability.
Molecular Weight NegativeLower molecular weight is generally preferred for better absorption.
Hydrogen Bond Donors PositiveSpecific hydrogen bond interactions with the target protein may be crucial for binding.
Polar Surface Area (PSA) NegativeLower PSA is often associated with better cell penetration.
Dipole Moment PositiveA higher dipole moment may indicate important polar interactions with the receptor.

These computational approaches, while not yet specifically applied to this compound in published research, provide a powerful and well-established framework for understanding its structure-activity relationships and for the rational design of new, potentially more active derivatives.

Exploration of Biological Interactions and Mechanistic Insights of Pyrrolo 3,2 C Pyridine Scaffolds in Vitro and in Silico Focus

Enzyme Target Identification and Inhibition Studies

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been the subject of extensive research for their potential to inhibit a range of enzymes implicated in various diseases. These studies, primarily conducted in vitro, have unveiled the promising therapeutic potential of this heterocyclic system.

Inhibition of Mitotic Kinases (e.g., MPS1, TTK protein)

The protein kinase Monopolar Spindle 1 (MPS1), also known as TTK protein kinase, is a critical component of the spindle assembly checkpoint and is often overexpressed in various human cancers. This makes it a compelling target for anticancer therapies. acs.orgnih.gov The 1H-pyrrolo[3,2-c]pyridine scaffold has been identified as a promising foundation for the development of potent and selective MPS1 inhibitors. acs.orgnih.gov

Through structure-based design and medicinal chemistry efforts, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated. These efforts led to the discovery of highly potent inhibitors of MPS1. acs.org For instance, the optimization of an initial, nonselective hit from a high-throughput screening campaign resulted in a compound with exceptional potency and selectivity for MPS1 in in vitro biochemical assays. acs.org This optimized compound demonstrated excellent translation of its enzymatic potency to cellular assays, effectively inhibiting MPS1 autophosphorylation and exhibiting significant antiproliferative activity in cancer cell lines. acs.org

Further structural modifications, such as the replacement of an aniline (B41778) 4-amido substituent with a pyrazole (B372694) ring, yielded analogues that retained potent in vitro inhibition of MPS1 and exhibited acceptable metabolic stability. acs.org One such derivative, CCT251455, not only displayed high potency against MPS1 but also showed a favorable oral pharmacokinetic profile and dose-dependent inhibition of the kinase in tumor xenograft models. nih.gov These findings underscore the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold in generating clinically relevant MPS1 inhibitors. acs.orgnih.gov

Table 1: In Vitro Activity of a Pyrrolo[3,2-c]pyridine Derivative Against MPS1

CompoundMPS1 IC₅₀ (μM)P-MPS1 Cellular IC₅₀ (μM)HCT116 GI₅₀ (μM)
65 (CCT251455) 0.040.040.16
Data sourced from ACS Publications acs.org

Inhibition of Cyclooxygenases (COX-1, COX-2)

Cyclooxygenases (COX) are key enzymes in the inflammatory pathway, with COX-1 being responsible for baseline prostaglandin (B15479496) synthesis and COX-2 being inducible during inflammation. nih.gov While research has been conducted on pyrrolo[3,4-c]pyridine derivatives showing inhibition of both COX-1 and COX-2, specific data on 4-ethyl-1H-pyrrolo[3,2-c]pyridine's direct interaction with these enzymes is not extensively documented in the provided search results. nih.govnih.gov Studies on related pyrrole (B145914) derivatives have shown that they can exhibit potent anti-COX-2 activity. mdpi.com For example, some 3,4-disubstituted-pyrrole derivatives have been reported to inhibit COX-1/COX-2. mdpi.com

It is important to note that different isomers of pyrrolopyridine can have varying biological activities. For instance, derivatives of pyrrolo[3,4-d]pyridazinone have been identified as selective COX-2 inhibitors. researchgate.netmdpi.com These findings suggest that the broader class of pyrrole-containing heterocyclic compounds holds promise for the development of anti-inflammatory agents through COX inhibition. mdpi.com

Inhibition of Other Kinases (e.g., FMS kinase, p38-MK2, GSK-3, Cdc7)

The versatility of the pyrrolo[3,2-c]pyridine scaffold extends to the inhibition of several other kinases implicated in various pathologies.

FMS Kinase: FMS kinase, or colony-stimulating factor-1 receptor (CSF-1R), plays a crucial role in the proliferation and survival of monocytes and macrophages and is overexpressed in various cancers and inflammatory conditions like rheumatoid arthritis. nih.gov A series of diarylamide and diarylurea derivatives featuring the pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect against FMS kinase. nih.gov Among the tested compounds, two derivatives, 1e and 1r , emerged as the most potent inhibitors with IC₅₀ values of 60 nM and 30 nM, respectively, surpassing the potency of the lead compound. nih.gov Notably, compound 1r demonstrated selectivity for FMS kinase when tested against a panel of 40 other kinases. nih.gov It also exhibited potent anti-inflammatory effects in bone marrow-derived macrophages, suggesting its potential as a candidate for both anticancer and anti-arthritic drug development. nih.gov

Glycogen Synthase Kinase 3 (GSK-3): GSK-3β is a key enzyme in various cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's. A novel pyrrolo[2,3-b]pyridine-based inhibitor, designated S01 , was designed and synthesized, demonstrating potent inhibition of GSK-3β with an IC₅₀ of 0.35 nM. nih.gov While showing selectivity against a panel of 24 other kinases, it did exhibit some activity against GSK3α, CDK1, CDK2, and CDK5. nih.gov In cellular assays, S01 effectively increased the phosphorylation of GSK-3β at Ser9 and reduced the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.gov

Table 2: FMS Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives

CompoundFMS Kinase IC₅₀ (nM)
1e 60
1r 30
Lead Compound 96
Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors. nih.gov

Inhibition of α-Glucosidase

α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov While the direct inhibitory activity of this compound on α-glucosidase is not specifically detailed, various derivatives of related heterocyclic systems have shown significant promise.

For instance, novel pyrano[3,2-c]quinoline-1,2,3-triazole hybrids have demonstrated potent in vitro α-glucosidase inhibitory activity, with some compounds exhibiting IC₅₀ values significantly lower than the standard drug acarbose. nih.gov Kinetic studies of the most active compound from this series revealed a competitive mode of inhibition. nih.gov Similarly, various pyrrolidine (B122466) derivatives have been synthesized and shown to be effective inhibitors of both α-amylase and α-glucosidase. nih.gov Furthermore, pyridine-linked imidazo[1,2-a]pyridine (B132010) derivatives have been identified as potent α-glucosidase inhibitors, with one compound being 18 times more potent than acarbose. researchgate.net These findings highlight the potential of nitrogen-containing heterocyclic scaffolds in the design of novel anti-diabetic agents.

Inhibition of Human Neutrophil Elastase (HNE)

Information regarding the specific inhibition of Human Neutrophil Elastase (HNE) by "this compound" was not found in the provided search results. Further research is required to determine the interaction of this specific compound with HNE.

Inhibition of Caspase-3 and HIV-1 Integrase

HIV-1 Integrase: The pyrrolopyridine scaffold has been investigated for its potential to inhibit HIV-1 integrase, a crucial enzyme for viral replication. A highly potent and safe pyrrolopyridine-based allosteric integrase inhibitor (ALLINI), STP0404, has been reported. nih.gov This compound exhibits picomolar IC₅₀ values in human peripheral blood mononuclear cells. nih.gov Structural and biochemical analyses have shown that STP0404 binds to the host LEDGF/p75 protein binding pocket of the integrase dimer, inducing aberrant oligomerization and preventing the proper localization of the HIV-1 RNA genome during viral maturation. nih.gov This highlights the potential of the pyrrolopyridine scaffold in developing novel anti-HIV therapies.

Information regarding the specific inhibition of Caspase-3 by "this compound" was not found in the provided search results.

Receptor Binding Profiling

Detailed receptor binding profiles for this compound are not described in the available scientific literature. While the broader class of pyrrolopyridine derivatives has been investigated for activity at various receptors, specific binding data for this particular compound is not documented in the search results.

Cellular Pathway Modulation Studies (In Vitro)

Effects on Cell Viability and Proliferation in Cancer Cell LinesSpecific studies on the effects of4-ethyl-1H-pyrrolo[3,2-c]pyridineon the viability and proliferation of cancer cell lines are not available in the reviewed literature.

However, research into more complex derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold has shown significant antiproliferative activity. For instance, various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and tested against cancer cell lines such as HeLa, SGC-7901, and MCF-7, with some compounds showing IC50 values in the nanomolar to micromolar range. nih.govtandfonline.comsemanticscholar.org Another study on different diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine identified compounds with potent inhibitory effects against FMS kinase and antiproliferative activity against ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM. nih.gov

These findings suggest that the 1H-pyrrolo[3,2-c]pyridine core is a promising scaffold for the development of anticancer agents. Nevertheless, these results pertain to highly substituted derivatives, and no data is available for the specific, simpler compound, this compound.

Induction of Apoptosis and Cell Cycle Arrest in Cellular Models

Recent studies have highlighted the ability of certain pyrrolo[3,2-c]pyridine derivatives to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines, underscoring their potential as anticancer agents.

A notable example is the derivative 10t , which has demonstrated significant activity in this regard. nih.govsemanticscholar.orgtandfonline.com In vitro studies on human cervical cancer (HeLa), gastric cancer (SGC-7901), and breast cancer (MCF-7) cell lines showed that compound 10t induced apoptosis and caused cell cycle arrest at the G2/M phase. semanticscholar.orgtandfonline.com The pro-apoptotic and cell cycle inhibitory effects of compound 10t were found to be dose-dependent. semanticscholar.org At concentrations of 0.12 μM, 0.24 μM, and 0.36 μM, there was a significant increase in the percentage of HeLa cells in the G2/M phase of the cell cycle. semanticscholar.orgtandfonline.com

The antiproliferative activities of a series of 1H-pyrrolo[3,2-c]pyridine derivatives, including 10t , were evaluated, with most compounds exhibiting moderate to excellent potency against the tested cancer cell lines. nih.govsemanticscholar.org

Table 1: Antiproliferative Activity of Compound 10t against Various Cancer Cell Lines

CompoundHeLa IC₅₀ (μM)SGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
10t 0.120.150.21
IC₅₀: The half-maximal inhibitory concentration.

Another derivative, 1r , has also shown potent antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.gov This suggests that the induction of apoptosis and cell cycle arrest is a common mechanism of action for this class of compounds.

Evaluation of Intracellular Mechanistic Pathways

The investigation into the intracellular mechanistic pathways of pyrrolo[3,2-c]pyridine derivatives has provided insights into how these compounds exert their biological effects.

For compound 10t , the primary mechanism identified is the inhibition of tubulin polymerization. nih.govtandfonline.com Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. By disrupting microtubule dynamics, compound 10t leads to mitotic arrest, which in turn triggers apoptosis and cell cycle arrest at the G2/M phase. semanticscholar.orgtandfonline.com Immunostaining assays have confirmed that 10t remarkably disrupts tubulin microtubule dynamics at a concentration of 0.12 μM. tandfonline.com Molecular modeling studies further suggest that 10t binds to the colchicine-binding site on tubulin. semanticscholar.orgtandfonline.com

In the case of derivative 1r , its biological activity is linked to the inhibition of FMS kinase (CSF-1R), a receptor tyrosine kinase. nih.govnih.gov FMS kinase is often overexpressed in various cancers and plays a crucial role in the proliferation and survival of tumor-associated macrophages. nih.gov Compound 1r was found to be a potent and selective inhibitor of FMS kinase, with an IC₅₀ of 30 nM. nih.gov Its inhibitory action on FMS kinase likely contributes to its antiproliferative effects. nih.gov

Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives

CompoundFMS Kinase IC₅₀ (nM)
1r 30
1e 60
KIST101029 (Lead Compound) 96

Protein-Ligand Interaction Analysis

The interaction of small molecules with proteins is fundamental to their pharmacological activity. For pyrrolo[3,2-c]pyridine derivatives, understanding their binding to proteins like serum albumins is important for assessing their pharmacokinetic properties.

Binding Affinity to Serum Albumins (e.g., Bovine Serum Albumin)

There is currently a lack of specific research in the reviewed scientific literature on the binding affinity of "this compound" or other pyrrolo[3,2-c]pyridine derivatives to serum albumins such as bovine serum albumin (BSA). General studies on other pyridine (B92270) derivatives have shown that they can bind to BSA with moderate strength, often in a 1:1 stoichiometry. researchgate.net These interactions are typically driven by a combination of van der Waals forces and hydrogen bonding. researchgate.net However, without specific studies on the pyrrolo[3,2-c]pyridine scaffold, it is not possible to provide quantitative data on their binding affinity.

Spectroscopic Investigations of Protein Binding (e.g., Fluorescence Quenching)

Similarly, there are no specific spectroscopic investigations, such as fluorescence quenching studies, reported in the available literature for the interaction between "this compound" or its derivatives and serum albumins. Fluorescence quenching is a common technique used to study the binding of ligands to proteins like BSA, which has intrinsic fluorescence due to its tryptophan residues. researchgate.net Such studies can provide valuable information on binding constants and the nature of the quenching mechanism (static or dynamic). researchgate.net Future research in this area would be beneficial for a more comprehensive understanding of the pharmacokinetic profile of this class of compounds.

Structure Activity Relationship Sar Studies of Pyrrolo 3,2 C Pyridine Scaffolds and 4 Ethyl 1h Pyrrolo 3,2 C Pyridine Derivatives

Impact of Substituents on Biological Activity

The biological activity of pyrrolo[3,2-c]pyridine derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core.

The introduction of aryl and heteroaryl groups at various positions of the pyrrolo[3,2-c]pyridine scaffold is a key strategy in modulating biological activity. For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, the presence of a 3,4,5-trimethoxyphenyl moiety as the A-ring and an indolyl moiety as the B-ring resulted in potent antiproliferative activity. tandfonline.com Specifically, compound 10t demonstrated significant efficacy against HeLa, SGC-7901, and MCF-7 cancer cell lines. tandfonline.com This highlights the importance of the specific aryl and heteroaryl groups in dictating the anticancer effects.

In another study focusing on FMS kinase inhibitors, diarylamide and diarylurea derivatives of the pyrrolo[3,2-c]pyridine scaffold were investigated. nih.gov The presence of a 4'-morpholino-3'-(trifluoromethyl)phenyl terminal ring was found to be crucial for high potency. nih.gov This indicates that the electronic properties and steric bulk of the terminal aromatic ring play a significant role in the interaction with the kinase.

The strategic placement of these aromatic and heteroaromatic substituents can lead to favorable interactions, such as π-π stacking, with biological targets. acs.org For example, in pyrazolo[4,3-c]pyridines, the central scaffold can form π-π interactions with phenylalanine residues in the target protein. acs.org

Table 1: Impact of Aryl/Heteroaryl Substituents on Biological Activity

Compound Substituent(s) Biological Target/Activity Key Findings Reference
10t 3,4,5-trimethoxyphenyl and indolyl moieties Colchicine-binding site inhibitor, Antiproliferative Showed the strongest antiproliferative activities against HeLa, SGC-7901, and MCF-7 cell lines. tandfonline.com
1r 4'-morpholino-3'-(trifluoromethyl)phenyl terminal ring FMS kinase inhibitor Most potent among the series, with an IC50 of 30 nM against FMS kinase. nih.govresearchgate.net

| Pyrazolo[4,3-c]pyridine derivative 1 | Phenyl and naphthalene (B1677914) systems | PEX14-PEX5 Protein-Protein Interaction | Phenyl ring buried in the Trp pocket, while the naphthalene system filled the Phe hotspot. | acs.org |

The electronic nature of substituents on the pyrrolo[3,2-c]pyridine ring system significantly impacts biological activity. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the scaffold, thereby influencing its binding affinity to target proteins. nih.govrsc.org

In the context of FMS kinase inhibitors, a derivative with a primary amino group (an EDG) and a trifluoromethyl group (a strong EWG) on the terminal phenyl ring exhibited the highest potency. nih.gov This suggests a complex interplay of electronic effects is necessary for optimal activity. The electron-withdrawing nature of a trifluoromethyl group can enhance the acidity of an adjacent N-H group, potentially leading to stronger hydrogen bonding interactions.

Conversely, in a study on thieno[2,3-b]pyridine (B153569) derivatives, which are structurally related to pyrrolopyridines, the presence of a cyano group (an EWG) on the phenylacetamide ring was found to be critical for FOXM1 inhibitory activity. mdpi.com The electron-withdrawing effect of the cyano group created an electron-rich region that was favorable for binding. mdpi.com In contrast, derivatives with the electron-donating methyl group were less active. mdpi.com

The influence of these electronic effects is not always straightforward. For instance, in a series of NNN pincer-type ligands, it was observed that ligands with electron-withdrawing groups had longer N-pyridine-Cu(II) bond lengths, while those with electron-donating groups had shorter bond lengths, directly impacting the metal complex's properties. nih.gov

Table 2: Influence of Electron-Donating and -Withdrawing Groups

Scaffold Substituent Type Effect on Activity Example Reference
Pyrrolo[3,2-c]pyridine Electron-donating (amino) and Electron-withdrawing (trifluoromethyl) Increased potency FMS kinase inhibitors nih.gov
Thieno[2,3-b]pyridine Electron-withdrawing (cyano) Essential for activity FOXM1 inhibitors mdpi.com
Thieno[2,3-b]pyridine Electron-donating (methyl) Reduced activity FOXM1 inhibitors mdpi.com
NNN pincer-type ligands Electron-withdrawing Longer metal-ligand bond length Cu(II) complexes nih.gov

Stereochemistry plays a crucial role in the biological activity of pyrrolo[3,2-c]pyridine derivatives, as the three-dimensional arrangement of atoms can significantly affect drug-receptor interactions.

In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a pyrrolo[2,3-d]pyrimidine derivative with a (2R)-2-methylpyrrolidin-1-yl substituent showed a significant breakthrough in potency. acs.org The opposite (S)-enantiomer was considerably less active, highlighting the critical importance of the stereocenter for binding to the kinase. acs.org This demonstrates that even a subtle change in the spatial orientation of a substituent can have a dramatic impact on biological activity.

While specific studies on the stereochemical effects of 4-ethyl-1H-pyrrolo[3,2-c]pyridine are not detailed in the provided results, the principle remains a fundamental aspect of SAR. The ethyl group at the 4-position does not introduce a chiral center to the core ring itself, but chirality can be introduced through other substituents on the scaffold.

Scaffold Modifications and Analog Design Strategies

Modifying the core pyrrolo[3,2-c]pyridine scaffold and exploring its isomers are effective strategies for discovering new and improved biologically active compounds.

Modifications to the pyrrolo[3,2-c]pyridine ring system itself can lead to compounds with enhanced properties. One strategy involves replacing the cis-olefin bonds of known bioactive molecules with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to lock the molecule in a bioactive conformation. researchgate.net This approach was successfully used to design a series of potent colchicine-binding site inhibitors. tandfonline.comresearchgate.net

Another approach involves the annulation of additional rings to the pyrrolo[3,2-c]pyridine core. A synergetic copper/zinc-catalyzed one-step annulation reaction has been developed to synthesize aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]quinolines, expanding the chemical space and potential biological activities of this scaffold. rsc.org

The exploration of isomeric pyrrolopyridines is a valuable strategy in drug discovery, as different arrangements of the nitrogen atom in the bicyclic system can lead to distinct biological activities. Pyrrolopyridines exist in six isomeric forms. mdpi.comnih.gov

Pyrrolo[2,3-b]pyridines (7-azaindoles): This scaffold is found in numerous biologically active compounds. acs.orgresearchgate.net Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Glycogen Synthase Kinase-3β (GSK-3β). rsc.orgnih.gov The nature and position of substituents on the pyrrolo[2,3-b]pyridine core are critical for their activity and selectivity. juniperpublishers.comnih.gov

Pyrrolo[2,3-c]pyridines: This isomeric scaffold has also been investigated for its therapeutic potential. For instance, pyrrolo[2,3-c]pyridine derivatives have been explored as p38 kinase inhibitors. google.com

Pyrrolo[3,4-c]pyridines: These isomers have shown a broad spectrum of pharmacological properties, including analgesic, sedative, antidiabetic, and anti-HIV activities. mdpi.comnih.gov SAR studies on this scaffold have revealed that substituents on the pyrrole (B145914) ring significantly impact its biological activity. nih.gov

The study of these isomeric scaffolds provides valuable insights into the SAR of the broader pyrrolopyridine family and allows for a more comprehensive exploration of their therapeutic potential.

Scaffold Hopping and Molecular Hybridization Approaches

Scaffold hopping and molecular hybridization are innovative strategies in drug discovery aimed at identifying novel molecular architectures with desired biological activities. These approaches are particularly valuable for navigating complex intellectual property landscapes and discovering compounds with improved pharmacological profiles.

In the context of the 1H-pyrrolo[3,2-c]pyridine scaffold, these strategies have been employed to create novel inhibitors for various biological targets. One notable example involves the design of colchicine-binding site inhibitors (CBSIs) for anticancer applications. nih.gov Researchers have utilized the rigid 1H-pyrrolo[3,2-c]pyridine core as a scaffold to mimic the bioactive conformation of known microtubule-targeting agents like combretastatin (B1194345) A-4 (CA-4). nih.govtandfonline.com By replacing the flexible stilbene (B7821643) core of CA-4 with the more constrained pyrrolo[3,2-c]pyridine ring system, a new series of potent antiproliferative agents was developed. nih.gov This approach of using a rigid scaffold to lock a molecule in its active conformation is a classic example of scaffold hopping to achieve desired biological effects. nih.gov

Molecular hybridization, which involves combining structural features from different pharmacophores, has also been explored with related azaindole scaffolds. For instance, in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, fragments of the marketed drug Pexidartinib, which features a pyridine-based core, were merged with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.comnih.govresearchgate.net This strategy, guided by molecular docking studies, led to the synthesis of hybrid molecules with potent inhibitory activity. mdpi.comnih.gov While this example uses a pyrrolo[2,3-d]pyrimidine scaffold, the underlying principle of combining key binding elements from a known inhibitor with a novel core is directly applicable to the development of this compound derivatives.

These approaches underscore the versatility of the pyrrolo-pyridine core in generating novel chemical entities with therapeutic potential.

Rational Design Approaches for Enhanced Selectivity and Potency

Rational drug design, which leverages an understanding of the target's structure and the ligand's binding mode, is a powerful tool for optimizing lead compounds into clinical candidates with enhanced selectivity and potency. This process often involves a combination of structure-based and ligand-based design methodologies, coupled with iterative cycles of synthesis and biological evaluation.

Structure-Based Design Methodologies

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. This knowledge allows for the design of molecules that can fit precisely into the target's binding site and form favorable interactions.

A prominent example of SBDD with the 1H-pyrrolo[3,2-c]pyridine scaffold is the development of inhibitors for the mitotic kinase Monopolar Spindle 1 (MPS1), a target in oncology. acs.org Researchers utilized X-ray crystal structures of MPS1 in complex with various inhibitors to guide the optimization of a 1H-pyrrolo[3,2-c]pyridine lead compound. acs.org The crystal structures revealed how the scaffold and its substituents interact with the kinase's active site, including the formation of hydrogen bonds with the hinge region and the exploitation of hydrophobic pockets. acs.org This structural insight enabled the rational modification of the scaffold to improve potency and selectivity. For instance, the crystal structure of MPS1 with compound 39 (PDB code: 4c4g) provided a detailed map of the binding interactions, facilitating the design of more potent analogs. acs.org This structure-guided optimization ultimately led to the discovery of compound 65 (CCT251455), a potent and orally bioavailable MPS1 inhibitor. acs.org

The table below summarizes the Protein Data Bank (PDB) codes for several 1H-pyrrolo[3,2-c]pyridine inhibitors in complex with MPS1, which were instrumental in the SBDD process. acs.org

CompoundPDB Code
84c4e
344c4f
394c4g
484c4h
554c4i
654c4j

Ligand-Based Design Methodologies

In the absence of a high-resolution structure of the target protein, ligand-based drug design (LBDD) methods are employed. These strategies rely on the knowledge of molecules that are known to interact with the target. By analyzing the structure-activity relationships (SAR) of a series of active compounds, a pharmacophore model can be developed, which defines the essential structural features required for biological activity.

The development of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors (CBSIs) provides an illustration of ligand-based design. nih.gov The design strategy was based on mimicking the structure of combretastatin A-4 (CA-4), a known potent inhibitor of tubulin polymerization. The researchers designed a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, where the pyrrolo[3,2-c]pyridine core served as a rigid scaffold to hold the pharmacophoric groups—the 3,4,5-trimethoxyphenyl A-ring and a substituted B-ring—in a conformationally restricted manner. nih.gov The subsequent synthesis and biological evaluation of a library of these compounds, with various substitutions on the B-ring, allowed for the elucidation of SAR. For example, compound 10t , featuring an indole (B1671886) moiety as the B-ring, demonstrated the most potent antiproliferative activity. nih.govtandfonline.com This suggests that the nitrogen atom in the indole ring may form a key hydrogen bond, a hypothesis that was later supported by molecular modeling studies. tandfonline.com

Similarly, in the development of FMS kinase inhibitors, a series of diarylamides and diarylureas possessing the pyrrolo[3,2-c]pyridine scaffold were synthesized and evaluated. nih.gov The SAR studies revealed that compounds with a benzamido moiety at the 4-position of the pyrrolopyridine ring were more potent than their primary amino analogs, suggesting that the additional benzoyl group occupies a hydrophobic pocket or forms an additional hydrogen bond. nih.gov Furthermore, para-substituted compounds on the central phenyl ring attached to the N1 of the pyrrolopyridine nucleus were found to be more potent than the corresponding meta-substituted derivatives. nih.gov These findings, derived from systematic structural modifications, are central to ligand-based design.

Iterative Design, Synthesis, and Evaluation Cycles

The optimization of a lead compound is rarely a single-step process. Instead, it involves a cyclical process of designing new analogs based on existing SAR or structural data, synthesizing these new compounds, and then evaluating their biological activity. This iterative cycle allows for a progressive refinement of the molecular structure to achieve the desired potency, selectivity, and pharmacokinetic properties.

The development of MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold exemplifies this iterative process. acs.org The initial hit was optimized through multiple rounds of design, synthesis, and evaluation. Each new set of compounds provided further SAR data, which, in conjunction with the structural information from X-ray crystallography, guided the design of the next generation of inhibitors. This cycle of continuous improvement led to a significant enhancement in potency and the identification of a clinical candidate. acs.org

Inhibitory Activity of Selected Pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase

Compound R X Y Z IC50 (nM)
1c H H H H 200
1e F H H H 60
1h H H H H >1000
1l H H H H >1000
1m F H H H >1000
1o H H H H >1000

| 1r | - | - | - | - | 30 |

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors. nih.gov

This iterative approach is fundamental to modern drug discovery, enabling the transformation of initial hits into highly optimized drug candidates.

Future Research Directions and Unexplored Avenues for 4 Ethyl 1h Pyrrolo 3,2 C Pyridine

Development of Novel Synthetic Routes and Sustainable Chemistry

The efficient and controlled synthesis of 4-ethyl-1H-pyrrolo[3,2-c]pyridine is a prerequisite for any further investigation. Future research should focus on developing robust and sustainable synthetic strategies that allow for precise control over the molecular architecture.

Chemo- and Regioselective Synthesis

Currently, the synthesis of substituted pyrrolo[3,2-c]pyridines often involves multi-step sequences that may lack efficiency and selectivity. A key challenge is the regioselective introduction of substituents onto the bicyclic core. Future synthetic efforts should target the development of methods for the direct and selective functionalization of the this compound scaffold. This could involve the exploration of various synthetic strategies, including:

Late-stage C-H functionalization: This approach would enable the direct introduction of various functional groups onto the pyridine (B92270) or pyrrole (B145914) ring of a pre-formed this compound core, bypassing the need for lengthy de novo syntheses.

Directed ortho-metalation (DoM): By employing a directing group, it may be possible to achieve regioselective metalation and subsequent electrophilic quenching at specific positions of the pyrrolopyridine ring system.

Transition-metal catalyzed cross-coupling reactions: The development of selective cross-coupling protocols (e.g., Suzuki, Heck, Sonogashira) would be invaluable for creating a library of analogues with diverse substitutions, which is crucial for structure-activity relationship (SAR) studies. A recent study on the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines utilized a Suzuki coupling reaction, highlighting the feasibility of this approach within this class of compounds. arxiv.orgmdpi.com

Flow Chemistry and Continuous Synthesis Methodologies

To address the growing need for sustainable and efficient chemical manufacturing, the application of flow chemistry to the synthesis of this compound presents a significant opportunity. Continuous flow processes can offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and easier scalability. mdpi.com Future research could explore:

Multi-step continuous synthesis: Designing a telescoped flow process where multiple synthetic steps are performed sequentially without the isolation of intermediates could significantly streamline the production of this compound and its derivatives.

Photoredox catalysis in flow: Combining flow chemistry with photoredox catalysis could open up new avenues for the synthesis of complex pyrrolopyridine analogues under mild and environmentally friendly conditions.

Automated synthesis and optimization: The integration of automated feedback loops and optimization algorithms with flow reactors could accelerate the discovery of optimal reaction conditions for the synthesis of this scaffold.

Advanced Computational Methodologies

In silico methods are poised to play a pivotal role in accelerating the discovery and development of novel compounds based on the this compound scaffold. By leveraging the power of modern computational chemistry, researchers can predict molecular properties, guide synthetic efforts, and gain insights into biological interactions.

Integration of Machine Learning and AI in Compound Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are transforming the landscape of drug discovery. For this compound, these technologies could be applied to:

Predictive modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives.

De novo design: Utilize generative models to design new this compound analogues with desired properties, thereby expanding the accessible chemical space.

Reaction prediction and synthesis planning: Employ AI-driven retrosynthesis tools to identify novel and efficient synthetic routes to target molecules.

Computational Tool Application to this compound Research Potential Outcome
Generative Adversarial Networks (GANs)Design of novel analogues with optimized properties.Identification of synthetically accessible candidates with high predicted activity.
Graph Neural Networks (GNNs)Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Prioritization of compounds with favorable drug-like profiles for synthesis.
Bayesian OptimizationOptimization of reaction conditions for novel synthetic routes.Increased synthetic efficiency and yield.

This table is a conceptual representation of how AI/ML tools could be applied and does not represent completed research.

Enhanced Sampling Techniques in Molecular Dynamics

Understanding the conformational dynamics and binding modes of this compound derivatives at a molecular level is crucial for rational drug design. Molecular dynamics (MD) simulations can provide valuable insights, but are often limited by the accessible timescales. Enhanced sampling techniques can overcome these limitations by accelerating the exploration of the conformational landscape. nih.govsciopen.com Future computational studies should employ methods such as:

Metadynamics and Umbrella Sampling: To calculate the free energy landscapes of binding and unbinding of this compound analogues to potential biological targets.

Replica Exchange Molecular Dynamics (REMD): To efficiently sample the conformational space of flexible derivatives and identify low-energy, biologically relevant conformations.

Gaussian Accelerated Molecular Dynamics (GaMD): To observe long-timescale phenomena such as large-scale conformational changes upon ligand binding without the need for a predefined reaction coordinate.

Deeper Mechanistic Elucidation of Biological Effects

While the biological activities of the parent this compound are unknown, the broader pyrrolopyridine class has been associated with a range of biological effects, including anticancer and analgesic properties. arxiv.orguc.pt A critical future research direction is to systematically investigate the biological effects of this specific scaffold and elucidate the underlying molecular mechanisms.

A thorough investigation would involve a tiered screening approach, starting with broad phenotypic screens to identify potential areas of biological activity. For instance, screening against a panel of cancer cell lines could reveal antiproliferative effects, as has been observed for other 1H-pyrrolo[3,2-c]pyridine derivatives that act as tubulin polymerization inhibitors. arxiv.orgmdpi.com

Following the identification of a promising biological effect, further studies should focus on:

Target identification and validation: Employing techniques such as chemical proteomics, affinity chromatography, and cellular thermal shift assays (CETSA) to identify the specific protein targets of this compound.

Pathway analysis: Investigating the downstream signaling pathways modulated by the compound to understand its cellular mechanism of action.

Structural biology: Determining the co-crystal structure of the compound bound to its biological target to reveal the precise binding mode and guide further structure-based drug design efforts.

A hypothetical research cascade for mechanistic elucidation is outlined below.

Research Phase Methodology Objective
Initial Screening High-throughput screening against a diverse panel of cell lines and enzymes.Identify initial "hits" and potential therapeutic areas.
Hit-to-Lead Synthesis of a focused library of analogues for SAR studies.Optimize potency and selectivity.
Target Deconvolution Affinity-based proteomics (e.g., using a biotinylated probe).Identify the direct molecular target(s).
Mechanism of Action Transcriptomic and proteomic analysis of treated cells.Elucidate the downstream biological pathways affected.
Structural Elucidation X-ray crystallography or cryo-electron microscopy of the compound-target complex.Reveal the molecular basis of interaction for rational optimization.

This table represents a conceptual workflow for future research and does not reflect completed studies.

Comprehensive Proteomic and Metabolomic Studies

To date, no specific proteomic or metabolomic studies have been published for this compound. Future research in this area would be crucial to understanding its mechanism of action and identifying its cellular targets.

Hypothetical Research Approaches:

Proteomic Profiling: A valuable initial step would involve treating cancer cell lines, such as HeLa or MCF-7 which have been used for other pyrrolo[3,2-c]pyridine derivatives, with this compound. nih.gov Subsequent analysis using techniques like mass spectrometry-based proteomics could identify changes in protein expression levels. This could reveal proteins and pathways directly or indirectly affected by the compound. For instance, studies on related derivatives have identified targets like tubulin and FMS kinase. nih.govnih.gov A proteomic approach could confirm if this compound interacts with these or other novel proteins.

Metabolomic Analysis: Investigating the metabolic consequences of treating cells with this compound could provide insights into its effects on cellular energy, biosynthesis, and signaling pathways. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) would be instrumental in profiling changes in endogenous metabolites.

High-Throughput Screening for Undiscovered Targets

High-throughput screening (HTS) represents a powerful methodology to systematically test large libraries of compounds against numerous biological targets, facilitating the discovery of new therapeutic leads. researchgate.netspringernature.comsemanticscholar.org For this compound, HTS could be a pivotal strategy to uncover its primary biological targets and potential therapeutic applications.

Potential Screening Strategies:

Target-Based Screening: Given that various pyrrolopyridine derivatives have shown activity as kinase inhibitors, a focused HTS campaign against a panel of kinases would be a logical starting point. nih.govmdpi.comacs.org This could rapidly determine if the 4-ethyl substitution confers selectivity or potency for specific kinases.

Phenotypic Screening: A broader, cell-based phenotypic screening approach could identify compounds that induce a desired cellular effect, such as apoptosis in cancer cells or reduction of inflammatory markers. researchgate.net For example, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent antiproliferative activity against various cancer cell lines. nih.govnih.gov An HTS campaign using a diverse panel of cancer cell lines could reveal specific cancer types that are particularly sensitive to this compound.

A hypothetical HTS workflow is outlined in the table below.

StepDescriptionTechnologyPotential Outcome
1. Assay Development Design a robust and miniaturized assay suitable for automation (e.g., cell viability, enzyme activity).384-well or 1536-well plates, automated liquid handlers.A validated assay to screen for the compound's activity.
2. Primary Screen Screen a large, diverse compound library at a single concentration to identify "hits."Fluorescence intensity, luminescence, fluorescence resonance energy transfer (FRET).A list of initial hit compounds that show activity in the assay.
3. Hit Confirmation Re-test the initial hits to eliminate false positives.Same as primary screen.A confirmed set of active compounds.
4. Dose-Response Analysis Test the confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).Curve-fitting software.Quantitative potency data for each confirmed hit.

This systematic approach would be the first step in identifying and validating novel biological targets for this compound.

Development of this compound as Chemical Probes

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. Given the lack of specific research, the development of this compound as a chemical probe is currently hypothetical but holds significant potential based on the activities of its chemical relatives.

Use in Target Validation Studies

Once a primary biological target is identified, for instance through HTS, derivatives of this compound could be synthesized to validate this target.

Future Directions:

Structure-Activity Relationship (SAR) Studies: By synthesizing analogues with slight modifications to the this compound structure, researchers could establish a clear link between the chemical structure and its biological activity. For example, studies on other 1H-pyrrolo[3,2-c]pyridine derivatives have explored how different aryl groups impact their anticancer activity. nih.govsemanticscholar.org

Affinity Probes: A version of the compound could be synthesized with a tag (like biotin (B1667282) or a fluorescent dye) to facilitate pull-down assays. These experiments would help to isolate and identify the direct binding partners of the compound from a complex cell lysate, thereby validating the target.

Application in Biological Pathway Tracing

Should this compound be found to potently and selectively inhibit a specific enzyme or receptor, it could be developed into a probe for tracing biological pathways.

Potential Applications:

Visualizing Target Engagement: By attaching a fluorescent tag to this compound, it could be used in cellular imaging studies. Techniques like immunofluorescence, used to study the effect of related compounds on tubulin dynamics, could be employed to visualize the subcellular localization of its target and observe how its engagement affects cellular processes in real-time. nih.govtandfonline.com

Pathway Elucidation: By observing the downstream cellular effects after introducing the chemical probe, researchers can piece together the sequence of events in a signaling pathway. For instance, if the probe inhibits a specific kinase, the phosphorylation status of downstream proteins can be monitored to map the pathway. Studies on related compounds have successfully used this approach to link target inhibition to effects on the cell cycle. tandfonline.comnih.gov

Q & A

Q. What are the common synthetic routes for 4-ethyl-1H-pyrrolo[3,2-c]pyridine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves gold-catalyzed intramolecular hydroarylation of alkynyl-tethered pyrrole carboxamides. Key parameters include:

  • Catalyst choice : AuCl₃ or NHC-gold complexes for enhanced regioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., 1,2-dichloroethane) improve cyclization efficiency compared to THF.
  • Alkyne substituents : Electron-withdrawing groups stabilize transition states, increasing yields to >75% .
    Alternative methods include Suzuki-Miyaura cross-coupling of 4-chloro intermediates with ethylboronic acids. Optimize using Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and dioxane/water (3:1) at 105°C, though yields vary (20–59%) due to steric hindrance .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves ring fusion geometry and ethyl group orientation. Use Cu Kα radiation (λ = 1.54178 Å) with data-to-parameter ratios >14:1 for reliability. Example: Bond angles in pyrrolo-pyridine cores average 120.5° ± 1.2°, confirming aromaticity .
  • Multinuclear NMR : ¹H NMR in DMSO-d₆ shows pyrrolic NH at δ 11.2 ppm (broad singlet). ¹³C NMR distinguishes sp² carbons (δ 115–145 ppm) and ethyl CH₂ (δ 22–25 ppm) .
  • HRMS-ESI : Confirm molecular formula with <5 ppm mass error (e.g., [M+H]⁺ calc. 163.0865, obs. 163.0863) .

Q. How does the ethyl substituent influence the compound’s solubility and stability in biological assays?

Methodological Answer: The ethyl group increases lipophilicity (clogP +0.5 vs. unsubstituted analogs), enhancing membrane permeability but reducing aqueous solubility. To mitigate:

  • Use co-solvents (≤10% DMSO in PBS) for in vitro assays.
  • Assess stability via HPLC at 37°C in simulated gastric fluid (pH 2.0): Ethyl derivatives show 85% integrity after 24h vs. 60% for methyl analogs due to reduced oxidative metabolism .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound derivatives across studies?

Methodological Answer: Contradictions often arise from:

  • Purity variations : Implement orthogonal characterization (HPLC-MS, ≥95% purity) .
  • Assay conditions : Standardize cell lines (e.g., HEK293 for kinase profiling) and controls (e.g., staurosporine for IC₅₀ comparisons).
  • Off-target effects : Use isothermal titration calorimetry (ITC) to measure direct binding affinities, avoiding fluorescence-based artifacts. For example, ITC confirmed selective binding to CDK4 (Kd = 12 nM) vs. CDK6 (Kd = 210 nM) .

Q. What computational strategies predict the binding modes of this compound to kinase targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Use crystal structures of CDK4/6 (PDB: 5L2T) to model ethyl group interactions with hydrophobic pockets (e.g., Val96, Leu147). Docking scores correlate with experimental IC₅₀ (R² = 0.89) .
  • MD simulations (AMBER) : Simulate ligand-protein stability over 100 ns. Ethyl derivatives maintain H-bonds with hinge-region His95 (occupancy >80%) vs. <50% for methyl analogs .

Q. How can regioselectivity challenges in pyrrolo-pyridine functionalization be addressed?

Methodological Answer:

  • Directing groups : Install sulfonyl groups at N1 to direct electrophilic substitution to C5. For example, 1-benzenesulfonyl derivatives undergo chlorination at C5 with 90% selectivity using NCS in AcOH .
  • Protection-deprotection : Use trityl groups (e.g., 5-trityl intermediates) to block C4 during Suzuki coupling, achieving 70% yield for C7-aryl derivatives .

Q. What structure-activity relationships (SAR) govern the inhibitory potency of 4-ethyl derivatives against kinases?

Methodological Answer:

  • Ethyl vs. methyl : Ethyl enhances hydrophobic contacts (ΔG = −2.1 kcal/mol vs. −1.4 kcal/mol for methyl in CDK4), improving IC₅₀ by 40% (15 nM vs. 25 nM) .
  • Ring saturation : Dihydro analogs (4,5,6,7-tetrahydro) lose activity (IC₅₀ >1 μM) due to disrupted planar geometry required for ATP-binding .

Q. How can synthetic yields for cross-coupling reactions of 4-chloro intermediates be improved?

Methodological Answer:

  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with 20% higher yield (Pd₂(dba)₃, XPhos, 120°C) .
  • Additives : Use tetrabutylammonium bromide (TBAB) to enhance boronic acid solubility, achieving 75% yield for 4-aryl derivatives .

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Feasible Synthetic Routes

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4-ethyl-1H-pyrrolo[3,2-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.